(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol
Overview
Description
Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .
Synthesis Analysis
Methanol synthesis from syngas derived from steam reforming of crude glycerol has been proposed . The first process is steam reforming (STR) where the crude glycerol is converted into syngas .Molecular Structure Analysis
Methanol consists of a methyl group linked with a hydroxyl group .Chemical Reactions Analysis
The production of methanol by thermal catalytic CO2 hydrogenation is the most promising technology for large-scale industrialization .Physical And Chemical Properties Analysis
Methanol is a colourless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It forms explosive mixtures with air and burns with a nonluminous flame. It is completely miscible in water .Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds. For instance, Butler et al. (1996) explored the synthesis of substituted pyrrolo[1,2-c][1,2,3]triazoles and pyrrolo[1,2-d][1,2,4]triazines using a similar compound, providing new routes to these derivatives (Butler et al., 1996).
2. Advanced Organic Synthesis Techniques
Studies have demonstrated the compound's relevance in advanced organic synthesis techniques. Park et al. (2010) developed a method for synthesizing several 6H-pyrrolo[1,2-c][1,2,3]triazole derivatives, a process that could be adapted for similar structures (Park et al., 2010).
3. Structural Analysis and Theoretical Studies
Gumus et al. (2018) conducted experimental and theoretical studies on a closely related molecular structure. Their work involved single-crystal X-ray diffraction and FT-IR spectroscopy, which are critical in understanding the properties of similar compounds (Gumus et al., 2018).
4. Photoreactivity Studies
Kametani et al. (1978) researched the photo-oxygenation of 9-oxo-9H-pyrrolo[1,2-a]indoles, a process that could offer insights into the photoreactivity of similar structures, including the compound (Kametani et al., 1978).
5. Catalysis and Chemical Transformations
Research by Mohammadlou et al. (2022) on the synthesis of substituted triazolo[3,4-b]thiadiazin-6-ols demonstrates potential applications of similar compounds in catalysis and chemical transformations (Mohammadlou et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(5S)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-3-5-1-2-6-7-4-8-9(5)6/h4-5,10H,1-3H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLMNNIODAMXJU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NN2C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC=NN2[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728269 | |
Record name | [(5S)-6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol | |
CAS RN |
1190392-80-3 | |
Record name | [(5S)-6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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